molecular formula C41H61N7O7 B12395658 Anrikefon (acetate)

Anrikefon (acetate)

Cat. No.: B12395658
M. Wt: 764.0 g/mol
InChI Key: HHHGOGUNHJGVTN-BBOJDXSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Anrikefon (acetate) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route includes:

Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Anrikefon (acetate) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anrikefon (acetate) has a wide range of applications in scientific research:

Mechanism of Action

Anrikefon (acetate) exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding activates intracellular signaling pathways that result in analgesic effects. The molecular targets include various proteins and enzymes involved in pain perception and modulation .

Comparison with Similar Compounds

Anrikefon (acetate) is unique due to its specific interaction with the kappa opioid receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and effects.

Properties

Molecular Formula

C41H61N7O7

Molecular Weight

764.0 g/mol

IUPAC Name

acetic acid;(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C39H57N7O5.C2H4O2/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29;1-2(3)4/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50);1H3,(H,3,4)/t31-,32-,33-,34-;/m1./s1

InChI Key

HHHGOGUNHJGVTN-BBOJDXSOSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N.CC(=O)O

Origin of Product

United States

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